Differentiation of 5-Bromo-3-ethyl-1,2,4-thiadiazole from Unsubstituted 5-Bromo-1,2,4-thiadiazole by Calculated Lipophilicity (clogP)
The addition of the 3-ethyl group to the 1,2,4-thiadiazole core significantly increases the calculated lipophilicity (clogP) relative to the unsubstituted 5-Bromo-1,2,4-thiadiazole. This is a critical factor in drug and agrochemical design where logP values correlate with membrane permeability, bioavailability, and non-specific binding. The clogP value for 5-Bromo-3-ethyl-1,2,4-thiadiazole is calculated to be approximately 2.17 . In comparison, the clogP for 5-Bromo-1,2,4-thiadiazole (CAS 43201-13-4) is calculated to be approximately 1.29 .
| Evidence Dimension | Calculated Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.17 |
| Comparator Or Baseline | 5-Bromo-1,2,4-thiadiazole (CAS 43201-13-4) clogP ≈ 1.29 |
| Quantified Difference | Δ clogP ≈ +0.88 log units |
| Conditions | Calculated partition coefficient (clogP) using in silico prediction software (ChemDraw or similar algorithm). |
Why This Matters
This difference of nearly one log unit signifies a substantial increase in hydrophobicity, which directly impacts the compound's suitability for targeting different chemical spaces in a screening library or for optimizing a lead series for improved membrane passage.
